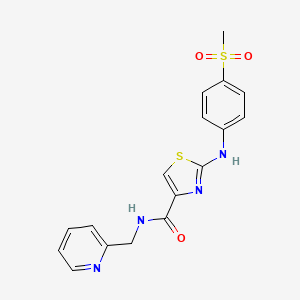

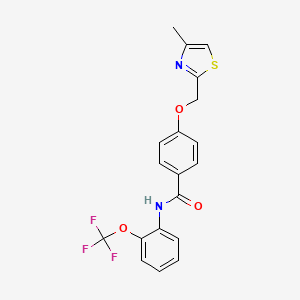

![molecular formula C9H10N2O4S B2773056 Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate CAS No. 176658-24-5](/img/structure/B2773056.png)

Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate” is a chemical compound with the molecular formula C9H10N2O4S and a molecular weight of 242.25 . It is also known by its CAS number 176658-24-5 .

Molecular Structure Analysis

The molecular structure of “Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate” is represented by the SMILES string: COC(=O)CCSC1=NC=C(C=C1)N+[O-] . This string represents the structure of the molecule in a linear format, where each character or set of characters represents a specific atom or bond.Physical And Chemical Properties Analysis

“Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate” has a molecular weight of 242.25 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Applications De Recherche Scientifique

Protein Kinase Inhibition

Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate has been investigated as a potential inhibitor of protein kinases. Specifically, it targets kinases harboring a rare cysteine in the hinge region, including MPS1 (monopolar spindle 1) kinase. MPS1 is implicated in various malignancies, such as triple-negative breast cancer. Researchers have designed this compound as a potential irreversible inhibitor, building upon the structure of a reversible MPS1 inhibitor .

Heterocycle Reactions

The synthesis of Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate involves a three-step procedure. Notably, it includes a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution. The compound’s structure has been confirmed by nuclear magnetic resonance spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction .

Glucokinase Activation

Compound 1 derived from Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate can effectively improve glucokinase activation. Glucokinase plays a crucial role in glucose homeostasis and is a potential target for diabetes treatment .

Analgesic Properties

Another derivative, compound 3, exhibits potential analgesic properties. Researchers have explored its efficacy in pain management .

Crystal Packing and Intermolecular Bonding

The crystal packing of Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate is stabilized by hydrogen-type intermolecular bonding. Understanding these interactions contributes to our knowledge of solid-state properties .

Custom Synthesis and Sourcing

Beyond its biological applications, Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate is available for custom synthesis and bulk manufacturing. Researchers and industries can source this compound for their specific needs .

Propriétés

IUPAC Name |

methyl 3-(5-nitropyridin-2-yl)sulfanylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c1-15-9(12)4-5-16-8-3-2-7(6-10-8)11(13)14/h2-3,6H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNUQALOFBVOJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCSC1=NC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

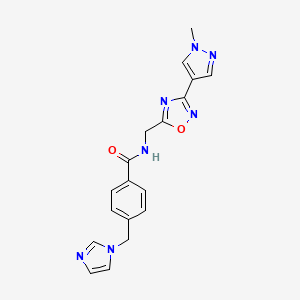

![1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2772974.png)

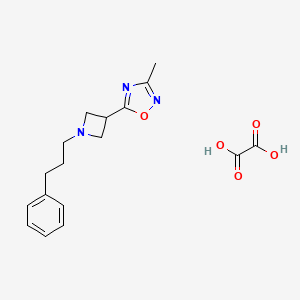

![4-[(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride](/img/structure/B2772975.png)

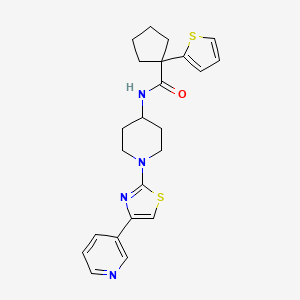

![2,5-dimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2772979.png)

![Methyl (E)-4-[4-[(3aR,6aS)-5-acetyl-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-3-yl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2772980.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2772985.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2772990.png)

![(2Z)-2-[(2,3-dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2772993.png)

![1-(4-fluorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2772994.png)